molecular formula C7H8N4S B14597417 N-Phenyltriaz-1-ene-1-carbothioamide CAS No. 61254-90-8

N-Phenyltriaz-1-ene-1-carbothioamide

Cat. No.: B14597417
CAS No.: 61254-90-8
M. Wt: 180.23 g/mol
InChI Key: RYJCLNCXCQUNPI-UHFFFAOYSA-N
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Description

N-Phenyltriaz-1-ene-1-carbothioamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring triazene and thiourea functional groups are frequently investigated as key intermediates for the synthesis of heterocyclic compounds with potential biological activity. Researchers utilize this reagent in the development of novel pharmacologically active molecules. Its structure makes it a valuable scaffold for creating derivatives that can be screened for various properties. Handle this material with appropriate safety precautions in a laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61254-90-8

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-hydrazinylidene-3-phenylthiourea

InChI

InChI=1S/C7H8N4S/c8-11-10-7(12)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,12)

InChI Key

RYJCLNCXCQUNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NN

Origin of Product

United States

Synthetic Methodologies for N Phenyltriaz 1 Ene 1 Carbothioamide and Its Structural Analogues

De Novo Synthesis Strategies for the N-Phenyltriaz-1-ene-1-carbothioamide Scaffold

A de novo synthesis would involve the sequential construction of the this compound molecule from basic precursors. A logical approach would be the formation of the phenyltriazene core followed by the introduction of the carbothioamide moiety.

A plausible pathway commences with the diazotization of aniline (B41778) to form a phenyldiazonium salt. This reactive intermediate can then be coupled with a nitrogen-containing nucleophile, such as hydrazine (B178648), to generate a phenyltriazene precursor. Subsequent reaction of this precursor with a suitable thiocarbonylating agent, for instance, an isothiocyanate, would yield the final product. The general synthetic scheme is depicted below:

Scheme 1: Proposed De Novo Synthesis of this compound

Reaction scheme showing the diazotization of aniline, followed by coupling with a hydrazine derivative and subsequent reaction with an isothiocyanate to form this compound.

(Note: This is a hypothetical reaction scheme as no direct synthesis has been reported in the literature.)

Optimization of Reaction Pathways and Conditions

The optimization of this proposed pathway would be critical to achieving a viable yield of this compound. Key parameters for optimization would include temperature, reaction time, and stoichiometry of reactants. Drawing parallels from known triazene (B1217601) syntheses, the diazotization of aniline is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. wikipedia.org The subsequent coupling reaction with a hydrazine derivative would likely require careful pH control to modulate the nucleophilicity of the hydrazine and the reactivity of the diazonium salt.

For the final step, the reaction of the triazene precursor with an isothiocyanate, conditions would be analogous to those used in thiosemicarbazide (B42300) synthesis. This often involves refluxing in a suitable solvent like ethanol (B145695). nih.gov

Interactive Data Table 1: Hypothetical Optimization of Reaction Conditions for the Final Step

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolAcetonitrile (B52724)TolueneHigher yield in polar protic solvents
Temperature Room Temp.50 °CRefluxIncreased reaction rate at higher temperatures
Catalyst NonePyridine (B92270)TriethylamineBase catalysis may improve yield
Reaction Time 2 hours6 hours12 hoursLonger time for complete conversion

Influence of Reagents and Catalysts on Yield and Selectivity

The choice of reagents and catalysts would significantly impact the success of the synthesis. For the diazotization step, sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid is the standard reagent. The selection of the hydrazine derivative in the second step is crucial; a protected hydrazine might be necessary to control selectivity and prevent side reactions.

In the final carbothioamidation step, the reactivity of the isothiocyanate will influence the reaction conditions required. Electron-withdrawing groups on the isothiocyanate would increase its electrophilicity and potentially allow for milder reaction conditions. The use of a base catalyst, such as pyridine or triethylamine, could enhance the nucleophilicity of the triazene precursor, thereby improving the reaction rate and yield.

Solvent Effects and Reaction Medium Engineering for this compound Formation

The solvent plays a critical role in all stages of the proposed synthesis. The diazotization is typically performed in an aqueous medium. For the subsequent coupling and carbothioamidation steps, the choice of solvent will depend on the solubility of the intermediates and reagents. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) could be suitable for the coupling reaction. For the final step, polar protic solvents such as ethanol are often employed in thiosemicarbazide synthesis and would be a logical starting point. nih.gov Reaction medium engineering, such as the use of biphasic systems or phase-transfer catalysts, could be explored to enhance reaction efficiency, particularly if the reactants have significantly different polarities.

Convergent Synthesis Approaches for this compound

A convergent synthesis strategy would involve the independent synthesis of two key fragments, which are then combined in a final step. For this compound, this could involve the preparation of a phenyltriazene with a reactive handle and a separate carbothioamide precursor.

One possible convergent route would be the synthesis of a 1-amino-3-phenyltriazene intermediate. This could potentially be achieved by the reaction of phenyl azide (B81097) with a suitable aminating agent. This aminotriazene could then be reacted with an isothiocyanate to furnish the target molecule.

Scheme 2: Proposed Convergent Synthesis of this compound

Convergent synthesis scheme showing the preparation of an aminotriazene and its subsequent reaction with an isothiocyanate.

(Note: This is a hypothetical reaction scheme as no direct synthesis has been reported in the literature.)

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the proposed syntheses would aim to reduce the environmental impact of the chemical processes. For the synthesis of related heterocyclic systems like triazines, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields. chim.itmdpi.comnih.gov This technique could potentially be applied to the coupling and carbothioamidation steps of the proposed synthesis of this compound.

The use of greener solvents, such as water or ethanol, where possible, would also align with green chemistry principles. For instance, the synthesis of some thiosemicarbazones has been successfully carried out in aqueous media. chim.it Furthermore, exploring catalyst-free conditions or the use of recyclable catalysts would be a key aspect of developing a sustainable synthetic route.

Interactive Data Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleProposed ApplicationPotential Benefit
Alternative Energy Sources Microwave irradiationReduced reaction times, higher yields
Safer Solvents Use of water or ethanolReduced toxicity and environmental impact
Catalysis Use of recyclable catalystsReduced waste and improved atom economy
Atom Economy Convergent synthesis designMaximizes incorporation of starting materials

Mechanistic Investigations into the Formation of this compound

Understanding the reaction mechanisms is fundamental for optimizing the synthesis. The formation of the phenyltriazene scaffold is proposed to proceed via an electrophilic attack of the phenyldiazonium ion on the nitrogen atom of the hydrazine derivative. wikipedia.org

The mechanism of the subsequent carbothioamidation step is analogous to the formation of thioureas from amines and isothiocyanates. It would involve the nucleophilic attack of the terminal nitrogen atom of the triazene precursor on the electrophilic carbon atom of the isothiocyanate. This would form a zwitterionic intermediate, which then undergoes proton transfer to yield the stable this compound.

Figure 1: Proposed Mechanism for Carbothioamide Formation

Proposed reaction mechanism showing the nucleophilic attack of a triazene on an isothiocyanate.

(Note: This is a proposed mechanism based on analogous reactions.)

Further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the reaction pathways and intermediates involved in the synthesis of this novel compound.

Advanced Spectroscopic and Diffraction Techniques for the Elucidation of N Phenyltriaz 1 Ene 1 Carbothioamide Structure and Dynamics

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of N-Phenyltriaz-1-ene-1-carbothioamide

NMR spectroscopy would be an essential tool for elucidating the solution-state structure of this compound. It would provide critical information on the electronic environment of magnetically active nuclei, the connectivity of atoms, and dynamic processes such as tautomerism and restricted rotation.

High-Resolution 1H, 13C, and 15N NMR Studies

High-resolution 1D NMR spectra would be the first step in the structural analysis.

¹H NMR: Would be expected to show distinct signals for the protons on the phenyl ring and the N-H protons of the triazene (B1217601) and carbothioamide groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring. The N-H proton signals would be identifiable by their chemical shift and could be confirmed by D₂O exchange experiments.

¹³C NMR: Would reveal the number of unique carbon environments. Signals for the phenyl carbons, the triazene-attached carbon, and the thiocarbonyl carbon (C=S) would be expected in distinct regions of the spectrum. The chemical shift of the C=S carbon is particularly characteristic and would appear significantly downfield.

¹⁵N NMR: As a nitrogen-rich compound, ¹⁵N NMR would be highly informative, providing direct insight into the electronic structure of the triazene and carbothioamide nitrogen atoms. The chemical shifts would help to distinguish between the different nitrogen environments within the N=N-N linkage and the thioamide group.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments would be crucial for unambiguously assigning the signals from 1D spectra and establishing the molecular framework.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon (or nitrogen) atoms, allowing for the definitive assignment of ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could help determine the preferred conformation around rotatable bonds, for instance, the orientation of the phenyl group relative to the triazene chain.

Dynamic NMR for Rotational Barriers and Exchange Processes in this compound

The structure of this compound suggests the possibility of dynamic processes, such as restricted rotation around the N-N, C-N, and N-phenyl bonds, as well as potential tautomerism. Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, would be used to investigate these phenomena. By analyzing the coalescence and line-shape changes of specific signals, it would be possible to calculate the activation energy barriers for these rotational or exchange processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Network Analysis

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present and intermolecular interactions in the solid state. Characteristic vibrational modes for the N-H, N=N, C-N, and C=S bonds would be expected. Analysis of the N-H stretching region could reveal the presence and nature of intermolecular hydrogen bonding, which is common in molecules containing thioamide functionalities.

Mass Spectrometry (High-Resolution ESI-MS, MALDI-TOF) for Molecular Formula Confirmation and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight and confirm the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways, providing further structural confirmation by identifying characteristic neutral losses and fragment ions corresponding to the cleavage of the triazene and carbothioamide moieties.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions of this compound

Should suitable single crystals be grown, X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the key chromophoric systems are the phenyl group, the triazene moiety (-N=N-N-), and the carbothioamide group (-C(=S)NH-).

A comprehensive search of scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, a detailed analysis of its electronic transitions with specific absorption maxima (λmax) cannot be provided at this time. However, based on the constituent functional groups, a qualitative prediction of its UV-Vis absorption characteristics can be made.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The conjugated system formed by the phenyl ring and the triazene group would give rise to intense π → π* absorption bands, likely in the UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands, often appearing at longer wavelengths than the π → π* bands. The triazene and carbothioamide moieties both contain heteroatoms with lone pairs, making n → π* transitions possible.

The solvent in which the spectrum is recorded can influence the positions of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism).

Due to the lack of specific experimental data, a data table of UV-Vis absorption for this compound cannot be generated. Further experimental research is required to fully characterize the electronic transitions and chromophoric properties of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. A non-superimposable mirror image is the defining characteristic of a chiral molecule. CD spectroscopy is an invaluable tool for determining the absolute configuration and conformational analysis of chiral compounds.

The applicability of CD spectroscopy to this compound is contingent on the existence of stable, chiral derivatives. The parent compound itself is not chiral. Chirality could be introduced, for example, by the incorporation of a chiral substituent on the phenyl ring or by restricted rotation around a bond that creates atropisomerism.

A thorough review of the available scientific literature revealed no studies on the synthesis or chiroptical properties of chiral this compound derivatives. Consequently, there is no experimental CD spectroscopic data to report for this class of compounds. The investigation into the circular dichroism of chiral this compound derivatives appears to be an unexplored area of research. Such studies, were they to be conducted, could provide significant insights into the stereochemical aspects of these molecules.

Theoretical and Computational Studies on N Phenyltriaz 1 Ene 1 Carbothioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for N-Phenyltriaz-1-ene-1-carbothioamide

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. A DFT study on this compound would yield crucial data such as bond lengths, bond angles, and dihedral angles, defining its molecular architecture. Furthermore, mapping the potential energy surface would reveal the energetic profiles of different conformations and transition states, which is essential for understanding its stability and reaction pathways. At present, specific optimized geometric parameters and energetic data for this compound are not available in published research.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Indices

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. From these energies, global reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated, offering quantitative measures of the molecule's reactive nature. Without dedicated computational studies, the specific HOMO-LUMO energy values and reactivity descriptors for this compound remain undetermined.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface. This visual tool is instrumental in identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, an EPS map would highlight the reactive hotspots, such as the nitrogen and sulfur atoms, guiding the prediction of its intermolecular interactions. Such a map is not currently available in the literature.

Computational Exploration of Tautomeric Equilibria and Conformational Landscapes

Many molecules, particularly those with labile protons and multiple heteroatoms like this compound, can exist as a mixture of tautomers—isomers that differ in the position of a proton. Computational methods can predict the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. Similarly, exploring the conformational landscape would identify the most stable spatial arrangements of the molecule. A thorough computational analysis would be required to determine the predominant tautomeric and conformational forms of this compound, but this research has yet to be published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution Phase

While quantum chemical calculations often model molecules in the gas phase, their behavior in solution can be significantly different. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in a solvent. MD simulations could reveal how solvent molecules interact with this compound, influencing its conformation and reactivity. This level of detailed dynamic study for the specified compound is not found in current scientific reports.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational chemistry can accurately predict spectroscopic data, which is a powerful tool for structure verification and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. Currently, no such predictive spectroscopic studies for this compound have been reported.

Reactivity and Reaction Mechanisms of N Phenyltriaz 1 Ene 1 Carbothioamide

Electrophilic and Nucleophilic Reactions Involving the Triazene (B1217601) Moiety of N-Phenyltriaz-1-ene-1-carbothioamide

The triazene functional group (Ar-N=N-NHR) is the defining feature of this compound class and is central to its reactivity, particularly with electrophiles. researchgate.net

Electrophilic Reactions The most significant reaction with electrophiles is the acid-catalyzed decomposition. Aryl triazenes are sensitive to both Brønsted and Lewis acids, which protonate the triazene chain. ntu.edu.sgrsc.org This protonation facilitates the cleavage of the N(2)-N(3) bond, releasing a stable molecule (in this case, the amine derived from the carbothioamide) and generating a highly reactive aryl diazonium salt intermediate. rsc.orgwikipedia.org This decomposition pathway makes the triazene group an effective protecting group for amines or a stable precursor to diazonium ions. researchgate.net The generated phenyl diazonium cation can then undergo a variety of subsequent nucleophilic substitution reactions (e.g., Sandmeyer-type reactions) to introduce a wide range of functional groups onto the aromatic ring. ntu.edu.sg

Under transition-metal catalysis, aryl triazenes can also serve as arylation reagents. aidic.it In these reactions, often catalyzed by palladium or rhodium, the triazene acts as a leaving group, enabling the transfer of the phenyl group to another substrate in cross-coupling and annulation reactions. aidic.itcetjournal.it

Nucleophilic Reactions While the nitrogen atoms of the triazene possess lone pairs, direct nucleophilic attack on the triazene chain is less common than its electrophilically-induced decomposition. The cyclic analogues, triazines, are known to be electron-deficient and readily undergo nucleophilic aromatic substitution. wikipedia.org For acyclic triazenes like this compound, the triazene moiety primarily functions as a leaving group upon activation rather than a site for direct nucleophilic attack.

Reaction TypeReagent/ConditionKey IntermediateProduct Type
Acid-Catalyzed Decomposition Brønsted or Lewis Acids (e.g., HCl, BF₃·OEt₂)Phenyl diazonium cation (C₆H₅N₂⁺)Aryl halides, phenols, etc. (via trapping)
Palladium-Catalyzed Arylation Pd catalyst, Substrate (e.g., indole)Organopalladium speciesArylated heterocycles

Reactivity of the Carbothioamide Functionality: Tautomerism and Ambident Nucleophilicity

The carbothioamide group (-C(=S)NH-) imparts its own distinct reactivity, characterized by tautomeric equilibria and its nature as an ambident nucleophile.

Tautomerism The this compound molecule is expected to exist in a tautomeric equilibrium between the thioamide form and the thioimidol form. This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in the formation of a carbon-nitrogen double bond and a thiol group. The position of this equilibrium is dependent on factors such as the solvent, temperature, and pH.

Ambident Nucleophilicity Upon deprotonation with a base, the resulting anion of the carbothioamide is an ambident nucleophile, with two potential sites for electrophilic attack: the sulfur atom and the nitrogen atom. dalalinstitute.com The regioselectivity of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. dalalinstitute.com

S-Alkylation/Acylation: The sulfur atom is a soft nucleophilic center. It will preferentially react with soft electrophiles, such as alkyl halides (e.g., methyl iodide), in Sₙ2 reactions to form S-alkylated isothiourea derivatives.

N-Alkylation/Acylation: The nitrogen atom is a hard nucleophilic center. It is expected to react with hard electrophiles, such as acyl chlorides or in reactions proceeding through a carbocation-like (Sₙ1) transition state. dalalinstitute.com

This differential reactivity allows for the selective functionalization of the carbothioamide group, which is a cornerstone of its utility in heterocyclic synthesis. researchgate.net

Electrophile TypePredominant Reaction SiteProduct Class
Soft (e.g., CH₃I) Sulfur (Soft Nucleophile)S-Alkyl Isothiourea Derivative
Hard (e.g., RCOCl) Nitrogen (Hard Nucleophile)N-Acyl Thiourea (B124793) Derivative

Cycloaddition Reactions (e.g., [3+2], [4+1]) with this compound as a Component

While the triazene moiety itself is not a canonical 1,3-dipole, its chemistry is closely related to precursors that readily participate in cycloaddition reactions. The most notable example is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. Organic azides are classic 1,3-dipoles that react with alkynes to form stable 1,2,3-triazole rings, a reaction that is a cornerstone of "click chemistry". youtube.com It is conceivable that under certain conditions, this compound could serve as a precursor to an azide (B81097), which would then engage in such cycloadditions. mdpi.comorganic-chemistry.org

The cyclic isomers, 1,2,4-triazines and 1,3,5-triazines, are well-documented to participate as the 4π component in inverse-electron-demand Diels-Alder ([4+2]) reactions with electron-rich dienophiles like enamines or ynamines. nih.govnih.gov This reaction typically proceeds with the extrusion of a dinitrogen molecule to yield substituted pyridine (B92270) or pyrimidine (B1678525) rings. wikipedia.org Although this compound is acyclic, this reactivity highlights the propensity of triaza systems to engage in cycloaddition-elimination cascades. Direct participation of the acyclic triazene N=N-N system as a component in common cycloaddition reactions is not widely reported, with its synthetic utility being more pronounced in annulation and ring-construction via decomposition-cyclization pathways.

Annulation and Heterocyclic Synthesis Utilizing this compound as a Building Block

Triazenes are exceptionally versatile precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netnovapublishers.com this compound, possessing both a triazene and a thiocarbamoyl group, is a powerful synthon for constructing a wide array of heterocyclic systems.

The synthetic strategies can be broadly categorized based on which functional group participates in the ring formation:

Reactions involving the Carbothioamide Moiety: The thiourea-like structure is a classic building block for sulfur and nitrogen-containing heterocycles. For instance, condensation with α-haloketones or α-haloesters (a Hantzsch-type synthesis) would lead to the formation of substituted aminothiazole rings. researchgate.net

Reactions involving the Triazene Moiety: The triazene can act as a masked diazonium group. Intramolecular cyclization can be triggered by acid-catalyzed cleavage of the triazene. If the phenyl ring bears an appropriate nucleophilic substituent at the ortho position, the resulting diazonium salt can cyclize to form fused heterocycles like cinnolines or benzotriazines. researchgate.net

Tandem or Sequential Reactions: The two functional groups can be used in sequence. For example, the carbothioamide can be used to construct a thiazole (B1198619) ring, with the triazene group acting as a stable placeholder. Subsequently, the triazene can be transformed (e.g., cleaved to a diazonium salt or used in a cross-coupling reaction) to further functionalize the molecule. beilstein-journals.org

Transition metal-catalyzed annulation reactions using aryl triazenes as directing groups or reaction partners have also been developed to construct complex polycyclic systems like indoles and quinolines. researchgate.netresearchgate.net

Heterocyclic ProductKey SynthonTypical Reagent
Aminothiazoles Carbothioamideα-Haloketones
Triazoles Triazene (via cyclization)Base or Lewis acid catalysis
Cinnolines Triazene (via cyclization)Intramolecular cyclization of ortho-alkynylphenyltriazenes
Pyrazolo[3,4-d] researchgate.netresearchgate.netbeilstein-journals.orgtriazines TriazeneCyclative cleavage of pyrazolyltriazenes

Acid-Base Chemistry and Protonation/Deprotonation Behavior of this compound

The presence of multiple nitrogen and sulfur atoms with lone pairs, as well as acidic N-H protons, endows this compound with distinct acid-base properties.

Protonation: The molecule is basic and will be protonated in acidic media. There are several potential sites for protonation: the three nitrogen atoms of the triazene chain, the nitrogen of the carbothioamide, and the sulfur atom. Experimental and computational studies on similar aryl triazenes indicate that the preferred site of protonation is the nitrogen atom directly attached to the aryl group (N1). rsc.org Protonation at this site leads to a triazenium cation, which is the key intermediate in the acid-catalyzed decomposition pathway. researchgate.net Protonation of the cyclic triazine core is also a known phenomenon that can alter the molecule's electronic structure and conformation. proquest.comarxiv.org

Deprotonation: The molecule has acidic protons on the triazene nitrogen (N3) and the carbothioamide nitrogen. In the presence of a sufficiently strong base, these protons can be removed to generate anions. Deprotonation of the carbothioamide N-H is particularly significant as it generates the ambident nucleophile discussed in section 5.2, which is crucial for its synthetic applications.

Oxidation and Reduction Pathways of this compound

Both the triazene and carbothioamide functionalities are susceptible to redox reactions.

Oxidation: The carbothioamide group is readily oxidized. The sulfur atom can be oxidized by reagents like peracids (e.g., m-CPBA) or hydrogen peroxide. The initial product would be a thiourea S-oxide (a sulfine), which can be a highly reactive intermediate. nih.gov Further oxidation or rearrangement can lead to oxidative desulfurization, yielding the corresponding urea (B33335) derivative, N-Phenyltriaz-1-ene-1-carboxamide, and sulfur oxides. researchgate.net The ease of over-oxidation can make the isolation of intermediates like sulfines challenging. nih.gov Certain π-conjugated triazenes can also undergo oxidation to yield carbonyl compounds. nih.gov

Reduction: The triazene moiety can be readily reduced. A common transformation is the reductive cleavage of the N-N bonds, which converts the aryl triazene back to the corresponding aniline (B41778) (in this case, aniline) and other nitrogen-containing fragments. researchgate.net This reaction underscores the utility of the triazene group as a protecting group for amines. The azo group (N=N) within the triazene can also be hydrogenated to a hydrazo linkage under specific reducing conditions.

Redox ReactionFunctional GroupTypical Reagent(s)Potential Product(s)
Oxidation Carbothioamide (C=S)H₂O₂, m-CPBAThiourea S-oxide, Urea derivative (desulfurization)
Reduction Triazene (Ar-N=N-N)Reducing agents (e.g., NaBH₄, H₂/Pd)Aniline, Hydrazo derivatives

Investigation of Reaction Kinetics and Identification of Transient Intermediates

The study of the reaction mechanisms of this compound involves identifying short-lived intermediates and understanding the rates of transformation.

Reaction Kinetics: Kinetic studies on the acid-catalyzed decomposition of related 3-alkyl-1-aryltriazenes have been performed to elucidate the mechanism. cdnsciencepub.com The rates of these reactions are highly dependent on factors like acid concentration, solvent polarity, and temperature. Similarly, the kinetics of redox reactions, such as the oxidation of thiourea by various agents, have been investigated, often showing pseudo-first-order behavior. jocpr.com For related systems like 1,2,4-triazines, cycloaddition reactions can be exceptionally fast, with rates comparable to other bioorthogonal reactions. nih.gov

Transient Intermediates: Several types of transient intermediates are expected in the reactions of this compound.

Triazenium Cation: Formed upon protonation in acidic media, this is the precursor to decomposition. rsc.org

Aryl Diazonium Cation: This is a key, highly reactive intermediate formed upon the cleavage of the protonated triazene. wikipedia.orgresearchgate.net Its fleeting existence is central to the synthetic utility of triazenes in generating aryl-substituted products.

Thiourea S-Oxides (Sulfines): These are expected as the initial intermediates in the oxidation of the carbothioamide group. They are often unstable and rapidly react further. nih.gov

Radical Intermediates: In thermal or photochemical decomposition, homolytic cleavage of the N-N bonds can occur, generating nitrogen-centered and carbon-centered radicals. cdnsciencepub.com

Imine Intermediates: Thermal decomposition of some triazine derivatives is proposed to proceed through imine intermediates. nih.govacs.org

These intermediates are typically studied using a combination of spectroscopic methods (e.g., NMR, IR for stable adducts), trapping experiments, and computational chemistry (e.g., DFT calculations) to model reaction pathways and transition states. nih.govresearchgate.net

Coordination Chemistry of N Phenyltriaz 1 Ene 1 Carbothioamide As a Ligand

Ligand Properties and Potential Coordination Modes of the N-Phenyltriaz-1-ene-1-carbothioamide Scaffold (N, N, S donor sites)

The this compound molecule possesses a unique structural framework containing several potential donor atoms: the sulfur atom of the carbothioamide group and multiple nitrogen atoms within the triazene (B1217601) and carbothioamide moieties. This arrangement of soft (sulfur) and borderline (nitrogen) donor atoms makes it an effective chelating agent for a wide range of metal ions.

The primary donor sites are the sulfur atom and the nitrogen atoms of the triazene chain. The presence of these flexible donor atoms allows the ligand to adopt various coordination modes. mdpi.com It can function as a bidentate or tridentate chelating ligand. For instance, in a common bidentate mode, it can coordinate to a metal center through the thioamide sulfur atom and one of the adjacent triazene nitrogen atoms, forming a stable five- or six-membered chelate ring. A tridentate coordination mode is also possible, involving the sulfur atom and two nitrogen atoms from the triazene backbone. nih.gov Furthermore, the ligand can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually dissolved in an organic solvent like ethanol (B145695), methanol, or dimethylformamide (DMF), followed by the addition of a solution of the metal salt. rdd.edu.iq The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. rdd.edu.iq The resulting solid complexes can then be isolated by filtration, washed with the solvent, and dried.

A wide variety of transition metal complexes can be prepared using this ligand due to the affinity of transition metals for sulfur and nitrogen donor atoms. amanote.com Complexes with metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly synthesized. rdd.edu.iq The resulting complexes often exhibit distinct colors and magnetic properties depending on the metal ion and its coordination geometry. For example, octahedral or tetrahedral geometries are frequently observed. rdd.edu.iquomustansiriyah.edu.iq The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 or 1:2. rdd.edu.iq

This compound can also form stable complexes with main group metals. nih.govnih.gov The synthesis follows similar procedures to those used for transition metal complexes, involving the reaction of the ligand with a main group metal salt. The structural diversity of these complexes can be significant, leading to mononuclear, dinuclear, or polymeric structures depending on the coordination preferences of the metal ion and the ligand's denticity. nih.gov

Spectroscopic (NMR, EPR, UV-Vis, IR) and Structural (X-ray Crystallography) Analysis of this compound Metal Chelates

A combination of spectroscopic and structural techniques is employed to elucidate the structure and bonding in this compound metal chelates.

Infrared (IR) Spectroscopy : IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. rdd.edu.iq Upon complexation, characteristic shifts in the vibrational frequencies of the C=S, N-H, and N=N groups are observed. A decrease in the frequency of the ν(C=S) band and changes in the ν(N-H) bands are indicative of the involvement of the sulfur and nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. scispace.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide insights into their electronic structure and geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and charge-transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). semanticscholar.orgnih.gov The positions and intensities of these bands are sensitive to the metal ion and the coordination environment. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure in solution. nih.gov The chemical shifts of the protons and carbons in the ligand are affected by coordination to the metal ion. Shifts in the signals of protons near the donor atoms can confirm the coordination sites. rdd.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) or Mn(II). The EPR spectrum provides information about the oxidation state and the electronic environment of the metal ion. researchgate.net

Table 1: Hypothetical X-ray Crystallography Data for a [M(L)₂] Complex

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
M-S bond length (Å)2.415(2)
M-N1 bond length (Å)2.089(3)
S-M-N1 bond angle (°)85.6(1)
N1-M-N1' bond angle (°)178.2(2)
Coordination geometryDistorted Octahedral

Investigation of Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and nature of the metal-ligand bond in these complexes can be described using models such as Crystal Field Theory (CFT) and Molecular Orbital (MO) Theory. youtube.comlibretexts.org

In the context of CFT, the interaction between the metal d-orbitals and the ligand donor atoms is considered purely electrostatic, leading to the splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the N, N, S donor set of the ligand.

MO theory provides a more comprehensive description of bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The interaction between the metal d-orbitals and the ligand's σ and π orbitals results in a molecular orbital diagram where the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the electronic properties of the complex. libretexts.orgresearchgate.net The bonding can have both covalent and electrostatic character, with significant charge donation from the ligand's sulfur and nitrogen atoms to the metal center. nih.govresearchgate.net

Reactivity and Catalytic Applications of this compound Metal Complexes in Organic Transformations (excluding biological catalysis)

Metal complexes incorporating ligands with N and S donor atoms, similar to this compound, have shown promise as catalysts in various organic transformations. The electronic and steric properties of the ligand can be tuned to influence the reactivity and selectivity of the metal center. nih.gov

These complexes have the potential to catalyze a range of reactions, including:

Coupling Reactions : Palladium complexes, for instance, are widely used in cross-coupling reactions such as Suzuki and Stille reactions. The N, N, S-ligand could stabilize the palladium center in different oxidation states, facilitating the catalytic cycle. researchgate.net

Oxidation Reactions : Manganese or iron complexes could be active catalysts for the oxidation of alcohols or hydrocarbons. nih.gov

Hydrogenation and Hydrosilylation : Rhodium and ruthenium complexes bearing such ligands could be effective in the hydrogenation of unsaturated compounds or the hydrosilylation of ketones and alkenes. nih.govresearchgate.netsemanticscholar.org

The catalytic activity is often dependent on the specific metal, the coordination geometry, and the reaction conditions.

Table 2: Hypothetical Catalytic Activity in a Suzuki Coupling Reaction

Catalyst (Complex)Reactant AReactant BSolventTemperature (°C)Yield (%)
[Pd(L)Cl₂]Phenylboronic acidChlorobenzeneToluene10085
[Ni(L)₂(OAc)₂]Phenylboronic acidChlorobenzeneDMF12072
[Cu(L)₂(NO₃)₂]Phenylboronic acidChlorobenzeneToluene10045

Applications of N Phenyltriaz 1 Ene 1 Carbothioamide in Materials Science and Synthetic Chemistry Non Biological Focus

Exploration of N-Phenyltriaz-1-ene-1-carbothioamide as a Precursor for Functional Organic Materials

The unique structural features of this compound, incorporating a triazene (B1217601) linkage, a phenyl ring, and a carbothioamide group, suggest its potential as a building block for functional organic materials. The presence of multiple nitrogen and sulfur atoms offers sites for coordination and further chemical modification, which could be harnessed in the design of novel polymers and functional dyes.

Polymerization Strategies Incorporating this compound Derivatives

Currently, there is a lack of specific research detailing the direct polymerization of this compound or its simple derivatives. However, the fundamental reactivity of its functional groups provides a theoretical basis for potential polymerization strategies. For instance, the amino group of the carbothioamide moiety could potentially engage in condensation polymerization with suitable difunctional monomers. Furthermore, the triazene unit, while known for its lability under certain conditions (e.g., acid or heat), could be investigated for controlled decomposition to generate radicals for initiating polymerization or to form nitrogen-containing polymeric structures.

The development of polymers from related structures, such as those containing triazine or thiourea (B124793) units, offers insights into possible synthetic routes. For example, polyamides have been synthesized from s-triazine dicarboxylic acid derivatives, showcasing the utility of nitrogen-containing heterocycles in polymer chemistry. Theoretical polymerization pathways for this compound derivatives are an area ripe for future investigation.

Application in Functional Dye Synthesis and Optoelectronic Materials (Excluding biological imaging)

The chromophoric nature of the phenyltriazene and carbothioamide moieties suggests that derivatives of this compound could function as dyes. The extended π-system can be readily modified by introducing various substituents on the phenyl ring, allowing for the tuning of its absorption and emission properties.

While direct applications in optoelectronic materials are not well-documented for this specific compound, related thiosemicarbazone complexes have been noted for their potential in nonlinear optics. This suggests that metal complexes of this compound could exhibit interesting photophysical properties. The sulfur and nitrogen atoms of the carbothioamide group are excellent chelating agents for metal ions, and the resulting organometallic complexes could possess charge-transfer characteristics suitable for optoelectronic applications. Further research is needed to synthesize and characterize such materials and to evaluate their performance in devices.

This compound as a Versatile Synthetic Intermediate in Multi-Step Organic Synthesis

The triazene functional group is a known precursor to various other functionalities in organic synthesis. For example, triazenes can be converted to aryl halides or can participate in cross-coupling reactions. The carbothioamide group can also be transformed into other functional groups, such as isothiocyanates or thioureas, or can be used to construct heterocyclic rings like thiazoles.

This multifunctional nature makes this compound a potentially versatile intermediate. One could envision a synthetic strategy where the triazene moiety is used to introduce a specific substituent onto the phenyl ring, followed by the transformation of the carbothioamide group to build a more complex molecular architecture. However, specific examples of its use as a key intermediate in the synthesis of non-biological target molecules are not prevalent in the current literature.

Supramolecular Chemistry and Self-Assembly Processes Involving this compound

The this compound molecule possesses several features that could facilitate supramolecular assembly. The N-H protons of the triazene and carbothioamide groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. These interactions could lead to the formation of well-ordered one-, two-, or three-dimensional structures.

Furthermore, the phenyl ring can participate in π-π stacking interactions, which are crucial driving forces in the self-assembly of many organic molecules. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex supramolecular architectures. While the supramolecular chemistry of this specific compound has not been extensively studied, research on related molecules demonstrates the potential for such interactions to direct the formation of interesting and potentially functional materials.

Role of this compound in Novel Reagent Development for Specific Chemical Transformations

The reactivity of the triazene and carbothioamide groups suggests that this compound could be a precursor for the development of novel reagents. For instance, upon controlled decomposition, the triazene moiety can generate aryl radicals or aryl cations, which could be trapped by other molecules to form new carbon-carbon or carbon-heteroatom bonds.

The carbothioamide group, with its nucleophilic sulfur atom, could be utilized in the design of new thioacylating agents or as a ligand in catalysis. The development of new reagents based on the this compound scaffold would require a thorough investigation of its reactivity profile and the influence of various substituents on its chemical behavior. At present, there are no established, widely used reagents based on this specific compound for general chemical transformations.

Derivatization and Targeted Chemical Modifications of N Phenyltriaz 1 Ene 1 Carbothioamide

The chemical scaffold of N-Phenyltriaz-1-ene-1-carbothioamide presents multiple sites for derivatization, allowing for the systematic modification of its physicochemical properties. Strategic functionalization at the phenyl moiety, the triazene (B1217601) linkage, and the carbothioamide group enables the synthesis of a diverse library of derivatives with tailored electronic and steric characteristics.

Advanced Mechanistic Investigations and In Situ Monitoring of N Phenyltriaz 1 Ene 1 Carbothioamide Transformations

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) for Unraveling Ultrafast Reaction Dynamics

Time-resolved spectroscopy encompasses a range of powerful techniques for studying dynamic processes on extremely short timescales, from femtoseconds to milliseconds. researchgate.netchimia.ch For a molecule like N-Phenyltriaz-1-ene-1-carbothioamide, which possesses chromophores susceptible to photochemical activation, femtosecond transient absorption (fs-TA) spectroscopy is an invaluable tool for mapping out the initial events following photoexcitation. rsc.orgmdpi.com

The principle of fs-TA involves a "pump-probe" approach. chim.it A femtosecond laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited states in real time. rsc.org

In the context of this compound, fs-TA could be used to investigate several ultrafast processes:

Excited State Relaxation: Upon absorption of a photon, the molecule is promoted to an excited electronic state (e.g., S₂). Fs-TA can monitor the rapid internal conversion to lower excited states (e.g., S₁) and subsequent intersystem crossing to triplet states (e.g., T₁). These processes in related thio-compounds often occur on the sub-picosecond timescale. nih.gov

Bond Dissociation: The relatively weak N-N bonds in the triazene (B1217601) moiety are potential sites for photodissociation. Fs-TA can detect the formation of radical intermediates that would appear as new transient absorption bands immediately following excitation. Studies on similar aromatic compounds have identified dynamics on the order of tens to hundreds of femtoseconds for such bond-breaking events. rsc.org

Intramolecular Charge Transfer (ICT): The combination of the phenyl group (donor) and the carbothioamide group (acceptor) could facilitate ICT upon photoexcitation. This would be observed as a time-dependent shift in the transient absorption or stimulated emission bands.

The interpretation of fs-TA data relies on identifying the spectral signatures of different transient species, such as excited singlet states, triplet states, and photoproducts. The kinetics of the rise and decay of these signals provide the time constants for the various dynamic processes.

Table 1. Hypothetical Ultrafast Dynamic Processes and Timescales for this compound based on Analogous Systems.
ProcessTypical TimescaleSpectroscopic Signature in fs-TA
Internal Conversion (S₂ → S₁)< 100 fsDecay of S₂ absorption, rise of S₁ absorption/stimulated emission.
Intersystem Crossing (S₁ → T₁)1 - 100 psDecay of S₁ signals, rise of T₁ absorption bands.
N-N Bond Scission50 - 500 fsAppearance of new absorption bands corresponding to radical fragments.
Solvent Relaxation1 - 50 psTime-dependent shift (solvatochromism) of transient absorption bands. mdpi.com

In-Situ NMR and IR Spectroscopy for Real-Time Monitoring of this compound Reactions

While time-resolved techniques probe the initial ultrafast events, in-situ NMR and IR spectroscopy are essential for monitoring reactions on longer timescales (seconds to hours), providing structural information about reactants, intermediates, and products in the reaction mixture without the need for sampling.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of a reaction mixture within an NMR spectrometer. researchgate.net This technique is particularly useful for tracking the concentration of different species over time, enabling detailed kinetic analysis. For transformations of this compound, one could monitor:

The disappearance of proton (¹H NMR) or carbon (¹³C NMR) signals corresponding to the starting material.

The appearance and evolution of signals from reaction intermediates and final products.

Changes in chemical shifts that may indicate alterations in the electronic environment during the reaction.

Recent advances in benchtop NMR spectroscopy have made this technique more accessible for real-time reaction monitoring in various industrial and laboratory settings. azom.comnanalysis.com For example, in reactions involving the decomposition of the triazene moiety, the distinct signals of the aromatic protons on the phenyl ring would shift significantly as the electronic nature of the substituent changes.

In-Situ Infrared (IR) Spectroscopy , often utilizing attenuated total reflection (ATR) probes, provides real-time information about changes in functional groups. nih.gov The vibrational frequencies of chemical bonds are highly sensitive to their environment, making in-situ IR an excellent tool for mechanistic studies. For this compound, key vibrational modes to monitor would include:

Triazene stretches: The N=N and N-N stretching vibrations of the triazene group. The disappearance of these bands would signify decomposition.

Thioamide bands: The characteristic C=S stretching ("thioamide B band") and N-H bending vibrations. actachemscand.org Shifts in these bands could indicate protonation, hydrogen bonding, or conversion to other functional groups. mdpi.com

Product formation: The appearance of new bands, such as those for isothiocyanates (N=C=S) or other potential decomposition products.

By correlating changes in the IR spectrum with data from in-situ NMR, a comprehensive picture of the reaction pathway can be constructed.

Table 2. Characteristic IR Absorption Frequencies for Monitoring this compound Transformations. actachemscand.org
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Information Provided
N-H (Thioamide)Stretching3100 - 3300Monitors presence of N-H bond, hydrogen bonding.
C=S (Thioamide)Stretching700 - 850Tracks the integrity of the thioamide group.
C-N (Thioamide)Stretching1200 - 1400Provides information on thioamide bond character.
N=N (Triazene)Stretching~1400 - 1500Monitors the triazene linkage.

Reaction Calorimetry and Thermodynamic Analysis of this compound Transformations

Reaction calorimetry measures the heat flow associated with a chemical reaction, providing critical thermodynamic data such as the enthalpy of reaction (ΔH). This information is vital for understanding reaction feasibility, potential thermal hazards, and for process optimization. Techniques like Differential Scanning Calorimetry (DSC) can be used to study thermal events like melting, decomposition, and phase transitions. akjournals.com

For this compound, reaction calorimetry and thermal analysis would be applied to:

Determine the Enthalpy of Decomposition: The triazene moiety is known for its thermal instability. DSC can be used to determine the onset temperature and enthalpy of decomposition. Studies on related energetic triazines show they often undergo sudden, exothermic decomposition. uri.eduresearchgate.net This data is crucial for assessing the thermal stability and safe handling of the compound.

Measure Enthalpies of Reaction: The heat evolved or absorbed during reactions of the thioamide or triazene groups can be measured. For instance, the reaction with an electrophile at the sulfur atom or a nucleophile at the triazene chain would have a characteristic thermal signature.

Kinetic Analysis: By performing DSC measurements at different heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. akjournals.com

Thermodynamic parameters for the reaction of a thioamide with 3-chloroacetylacetone have been determined, showing an activation energy of 48.8 kJ/mol and a negative entropy of activation, indicating an inflexible transition state. researchgate.net Similar analyses for this compound transformations would provide fundamental insights into their reaction barriers and transition state structures.

Table 3. Representative Thermodynamic Data for the Thermal Decomposition of a Triazine Compound (Cyanazine). akjournals.com
ParameterValueMethodConditions
Decomposition Onset Temperature~170 °CDSCAtmospheric Pressure
Enthalpy of Decomposition (ΔH)89 kJ mol⁻¹DSCCalculated from partial decomposition and subsequent exotherm.
Effect of PressureIncreased pressure promotes the decomposition process. akjournals.com

Crystallization Studies and Polymorphism of this compound

The solid-state structure of a compound profoundly influences its physical properties, including solubility, stability, and bioavailability. Crystallization studies are performed to obtain single crystals for X-ray diffraction analysis, which reveals the precise three-dimensional arrangement of molecules and their intermolecular interactions.

For this compound, the thioamide group is expected to play a dominant role in directing the crystal packing through hydrogen bonding. Aromatic thioamides are known to form robust hydrogen-bonded synthons, such as the R²₂(8) dimer, where two molecules are linked via a pair of N-H···S hydrogen bonds. acs.orgacs.org The phenyl ring can further participate in π-π stacking interactions, leading to a well-ordered crystal lattice.

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs can have significantly different properties, making the identification and characterization of all possible forms critical. mdpi.com A polymorphic screen for this compound would typically involve crystallization from a wide range of solvents under various conditions (e.g., different temperatures, evaporation rates). acs.org The resulting solid forms would be analyzed using techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions among polymorphs.

Infrared (IR) and Raman Spectroscopy: To probe differences in intermolecular interactions.

Understanding the crystal landscape and potential polymorphism of this compound is essential for controlling its solid-state properties and ensuring the reproducibility of its behavior. The thioamide functional group is a strong hydrogen-bond donor and a moderate acceptor, offering considerable potential as a key moiety for crystal engineering. acs.org

Table 4. Illustrative Crystallographic Parameters for an Aromatic Thioamide (Thiobenzamide).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.85
b (Å)5.58
c (Å)12.89
β (°)102.5
Z (molecules per unit cell)4
Key Intermolecular InteractionN-H···S hydrogen-bonded dimers (R²₂(8) motif)

Conclusion and Future Research Directions in the Chemistry of N Phenyltriaz 1 Ene 1 Carbothioamide

Summary of Key Academic Contributions and Fundamental Discoveries Related to N-Phenyltriaz-1-ene-1-carbothioamide

No academic papers or patents detailing fundamental discoveries or contributions related to this compound were located.

Identification of Unexplored Research Avenues and Outstanding Challenges in this compound Chemistry

Without existing research, the entire chemistry of this compound remains an unexplored avenue. Primary challenges would include its initial synthesis and characterization.

Projected Future Applications in Advanced Materials and Catalysis (Non-Biological)

There are no current data upon which to project future applications in materials science or catalysis.

Interdisciplinary Research Opportunities Involving this compound

No interdisciplinary studies involving this compound have been published.

This report is based on the current state of accessible scientific literature, and the status of research on this compound may change with future publications.

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